molecular formula C17H18N4 B13990883 1-Benzyl-4-(pyrazin-2-yl)piperidine-4-carbonitrile

1-Benzyl-4-(pyrazin-2-yl)piperidine-4-carbonitrile

Cat. No.: B13990883
M. Wt: 278.35 g/mol
InChI Key: YOVCBDSSRGKWSO-UHFFFAOYSA-N
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Description

1-Benzyl-4-(pyrazin-2-yl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C17H18N4 and a molecular weight of 278.35 g/mol . This nitrile-functionalized piperidine derivative features a benzyl group at the 1-position and a pyrazine heteroaryl ring at the 4-position of the piperidine core. The compound is provided with high purity, typically 97% or greater . Piperidine derivatives bearing aromatic systems, such as pyrazine, are valuable scaffolds in medicinal chemistry and drug discovery research. Related structural analogs have been investigated as key intermediates or final compounds in the development of bioactive molecules, including those with neurological targets . As a building block, this compound offers researchers a versatile template for further chemical modification and exploration of structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

1-benzyl-4-pyrazin-2-ylpiperidine-4-carbonitrile

InChI

InChI=1S/C17H18N4/c18-14-17(16-12-19-8-9-20-16)6-10-21(11-7-17)13-15-4-2-1-3-5-15/h1-5,8-9,12H,6-7,10-11,13H2

InChI Key

YOVCBDSSRGKWSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=NC=CN=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation of 1-Benzyl-4-piperidine Intermediates

A critical intermediate in the synthesis is 1-benzyl-4-piperidine aldehyde , which can be further transformed into the target compound by introducing the pyrazinyl and carbonitrile groups.

Partial Reduction of 1-Benzyl-4-piperidine Carboxylic Acid Esters

A highly effective industrial method involves the partial reduction of 1-benzyl-4-piperidine methyl formate or ethyl formate derivatives using a red aluminum complex as the reducing agent. This approach is characterized by:

  • Use of easily prepared raw materials.
  • Mild reaction conditions (temperature between -20°C to 20°C, preferably -5°C to 0°C).
  • Controlled dropwise addition of the reducing agent over 30 to 120 minutes.
  • Nitrogen atmosphere to prevent oxidation.
  • Post-reaction treatment with alkaline solution (5-40% KOH or NaOH) to adjust pH to 11-13.
  • Organic layer extraction, washing, and concentration under reduced pressure to isolate the aldehyde.
Table 1: Typical Reaction Conditions and Yields for 1-Benzyl-4-piperidine Aldehyde Preparation
Parameter Details
Starting material 1-Benzyl-4-piperidine methyl or ethyl formate
Reducing agent Red aluminum complex (e.g., red aluminum-morpholine)
Solvents Toluene, hexamethylene, methyl tertiary butyl ether (MTBE), 2-methyltetrahydrofuran
Temperature -20°C to 20°C (preferably -5°C to 0°C)
Addition time for reducing agent 30 to 120 minutes
Reaction time post-addition 20 to 60 minutes
Work-up Alkaline quench, organic extraction, washing, concentration
Yield 91.7% to 96.5%
Purity (HPLC) 98.09% to 99.03%

This method avoids the use of hazardous reagents like TMSCHN2 and ultralow temperatures required in other protocols, facilitating scale-up and industrial production.

Alternative Methods and Limitations

Other methods reported include:

  • Use of N-benzyl-4-piperidones with reagents such as TMSCHN2, DIPA, and n-BuLi at -78°C, which have safety and scale-up limitations.
  • Swern oxidation of 1-benzyl-4-piperidine carbinols to aldehydes, which requires ultralow temperatures and produces malodorous byproducts.
  • Oxidation with 2,2,6,6-tetramethyl-1-piperidones, sodium metaperiodate, and sodium bromide as a greener alternative to Swern oxidation.

These methods often suffer from lower yields, difficult reagent handling, and environmental concerns, making the red aluminum complex partial reduction method preferable.

Functionalization to 1-Benzyl-4-(pyrazin-2-yl)piperidine-4-carbonitrile

While direct patent literature specific to the preparation of This compound is limited, general synthetic strategies for similar compounds involve:

  • Nucleophilic substitution or cross-coupling reactions to introduce the pyrazin-2-yl group at the 4-position of the piperidine ring.
  • Introduction of the carbonitrile group via cyanation reactions, often using cyanide sources under controlled conditions.
  • Use of palladium-catalyzed coupling or nucleophilic aromatic substitution depending on the pyrazine derivative.

The aldehyde intermediate (1-benzyl-4-piperidine aldehyde) serves as a versatile precursor for such transformations.

Detailed Example: Preparation of 1-Benzyl-4-piperidine Methyl Formate

An example from patent CN105693596A illustrates the synthesis of 1-benzyl-4-piperidine methyl formate as a precursor:

  • Reactants: 4-methylpiperidine hydrochloride, benzyl chloride, sodium bicarbonate, dehydrated alcohol.
  • Procedure: Reflux for 3 hours, cool to ~30°C, filter, wash, and extract with toluene and water.
  • Yield: 96.5% based on benzyl chloride.
  • Product: Pale yellow oily liquid with HPLC purity of 99.12%.
  • Characterization: ^1H NMR and ESI mass spectrometry confirm structure.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Product Yield (%) Purity (HPLC %)
Benzylation of 4-methylpiperidine hydrochloride Benzyl chloride, NaHCO3, reflux in ethanol 1-Benzyl-4-piperidine methyl formate 96.5 99.12
Partial reduction with red aluminum complex Red aluminum-morpholine complex, toluene, 0°C 1-Benzyl-4-piperidine aldehyde 94.3-96.5 98.09-99.03
Work-up and purification Alkaline quench, organic extraction, concentration Pure aldehyde - -

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(pyrazin-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and pyrazinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Benzyl-4-(pyrazin-2-yl)piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(pyrazin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Piperidine 4-Position

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile
  • Structure: Replaces pyrazine with a phenylamino group.
  • Synthesis : Prepared via Strecker synthesis using TMSCN, aniline, and N-benzyl-piperidone in glacial acetic acid, yielding 98% purity .
  • Applications : Acts as a precursor for fluorescent dopamine D2 receptor ligands .
1-Benzyl-4-(piperidin-1-yl)piperidine-4-carbonitrile
  • Structure : Substitutes pyrazine with a piperidinyl group.
  • Properties : The tertiary amine in the piperidinyl group may improve blood-brain barrier penetration due to increased lipophilicity (predicted logP >2.5).
  • Applications: Explored in neuropharmacology for nootropic drug development .
1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile
  • Structure: Features a 3-chlorophenylamino group.
  • Analytical Data : Analyzed via reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water/phosphoric acid mobile phase, highlighting its stability under acidic conditions .
  • Pharmacology : The electron-withdrawing chlorine atom may enhance receptor binding affinity compared to unsubstituted analogs .

Carbonitrile Derivatives with Modified Piperidine Substituents

1-Benzyl-4-(methylamino)piperidine-4-carbonitrile
  • Structure: Methylamino group at the 4-position.
  • Physicochemical Properties : LogP = 1.65, indicating moderate lipophilicity. Molecular weight = 229.32 g/mol .
  • Analytical Methods : Separated via HPLC using a Newcrom R1 column, demonstrating compatibility with pharmacokinetic studies .
1-Benzyl-4-(butylamino)piperidine-4-carbonitrile
  • Structure: Butylamino substituent.
  • Safety Profile : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation), suggesting higher reactivity due to the aliphatic chain .

Heterocyclic and Aromatic Analogues

1-Benzyl-4-(N-Boc-amino)piperidine
  • Structure: Includes a Boc-protected amino group.
  • Spectroscopic Data : Characterized by FT-IR (N-H stretch at 3350 cm⁻¹), ¹H-NMR (δ 1.4 ppm for Boc methyl groups), and HOMO-LUMO analysis (energy gap = 4.2 eV) .
  • Chemical Reactivity: The Boc group stabilizes the amino moiety, making it suitable for peptide coupling reactions .
1-Benzyl-4-(2’-pyridinecarbonyl)piperazine (Piberaline)
  • Structure: Piperazine core with a picolinoyl group.
  • Pharmacology : Approved antidepressant (INN: Piberaline) targeting serotonin receptors. Molecular formula = C₁₇H₁₉N₃O .

Analytical Techniques

  • HPLC : Newcrom R1 columns effectively separate carbonitrile derivatives using acetonitrile/water mobile phases .
  • Spectroscopy : FT-IR and ¹H-NMR confirm functional groups, while HOMO-LUMO analyses predict reactivity .

Key Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Applications
1-Benzyl-4-(pyrazin-2-yl)piperidine-4-carbonitrile C₁₇H₁₇N₅ 299.35 ~2.0 CNS drug development
1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile C₁₉H₂₂N₄ 306.41 ~2.3 Fluorescent ligands
1-Benzyl-4-(methylamino)piperidine-4-carbonitrile C₁₄H₁₉N₃ 229.32 1.65 Pharmacokinetic studies

Table 2: Hazard Profiles of Alkylamino Derivatives

Compound Name Hazard Statements Safety Precautions
1-Benzyl-4-(butylamino)piperidine-4-carbonitrile H315, H319 Use PPE; avoid skin contact
1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile H315, H319 Store sealed at room temperature

Biological Activity

1-Benzyl-4-(pyrazin-2-yl)piperidine-4-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a pyrazine moiety. Its structural formula can be represented as follows:

C15H17N3\text{C}_{15}\text{H}_{17}\text{N}_3

This structure contributes to its interaction with various biological targets, particularly in cancer therapy.

This compound has been identified as an inhibitor of the Src Homology 2 Phosphatase (SHP2), which plays a crucial role in several signaling pathways associated with cell proliferation, differentiation, and survival. Inhibition of SHP2 can lead to the suppression of oncogenic signaling pathways, making this compound a candidate for cancer treatment.

Key Pathways Involved

  • Ras-MAPK Pathway : SHP2 is involved in the activation of the Ras-MAPK pathway, which is crucial for cell growth and division.
  • JAK-STAT Pathway : This pathway is important for immune response regulation and hematopoiesis.
  • PI3K-AKT Pathway : Involvement in cell survival and metabolism.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has shown effectiveness against various cancer types, including:

  • Breast Cancer
  • Lung Cancer
  • Melanoma

The compound's ability to inhibit SHP2 can disrupt cancer cell signaling, leading to reduced tumor growth and increased apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in several human cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HeLa0.5
HCT1160.8
A3750.6

Case Studies

  • Study on Melanoma Treatment :
    A study published in Cancer Research examined the effects of this compound on melanoma cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, suggesting strong potential for therapeutic use in melanoma treatment.
  • Combination Therapy :
    Another investigation explored the compound's efficacy when used in combination with standard chemotherapy agents. The findings revealed that co-treatment enhanced apoptosis rates compared to monotherapy, indicating a synergistic effect that could improve treatment outcomes for patients with resistant tumors.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the pyrazin-2-yl group into piperidine derivatives like 1-Benzyl-4-(pyrazin-2-yl)piperidine-4-carbonitrile?

  • Methodological Answer : The pyrazin-2-yl group can be introduced via metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). For example, nucleophilic substitution or coupling with halogenated pyrazine precursors under palladium catalysis has been employed for similar piperidine derivatives. Reaction conditions such as solvent polarity, temperature, and catalyst loading significantly impact yield, as observed in analogous syntheses of nitropyridine-containing piperazine compounds .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the benzylic protons (δ ~3.5–4.5 ppm) and piperidine ring protons (δ ~1.5–2.5 ppm). The pyrazine carbons typically appear at δ ~145–160 ppm in 13C NMR.
  • IR Spectroscopy : The nitrile group (C≡N) exhibits a sharp absorption band near ~2240 cm⁻¹.
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+) and fragments corresponding to the benzyl and pyrazine moieties. These approaches align with structural validation methods for related piperidine-carbonitrile derivatives .

Q. What chromatographic methods are recommended for assessing the purity of this compound?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is optimal. Gradient elution using acetonitrile/water (0.1% trifluoroacetic acid) improves peak resolution. For GC analysis, derivatization may be required to enhance volatility. Column conditions (e.g., solvent ratio, flow rate) should be optimized based on retention times observed in studies of structurally similar compounds .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to reduce byproduct formation during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency but may increase side reactions. Mixed solvents like CHCl₃/MeOH (as used in benzoylpiperidine syntheses) balance reactivity and selectivity .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., XPhos) improve coupling yields. Lower temperatures (0–25°C) minimize decomposition.
  • Workup Strategies : Column chromatography with silica gel or preparative HPLC effectively isolates the target compound from byproducts, as demonstrated in purifications of piperidine derivatives .

Q. How can discrepancies in 13C NMR data due to piperidine ring stereochemistry be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Correlates proton-proton and proton-carbon interactions to confirm ring conformation.
  • Computational Modeling : Density functional theory (DFT) calculations predict chemical shifts for different stereoisomers, aiding assignment.
  • Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical resolution. These methods were critical in resolving ambiguities in benzoylpiperidine derivatives .

Q. How do molecular docking studies inform the design of biologically active analogs?

  • Methodological Answer :

  • Target Selection : Pyrazine and benzyl groups are often explored for interactions with enzymes (e.g., kinases) or receptors. Docking into binding pockets (e.g., ATP-binding sites) identifies key hydrogen bonds or π-π interactions.
  • Analog Design : Modifications such as substituting the benzyl group with fluorinated analogs or replacing the nitrile with bioisosteres (e.g., amides) can enhance binding affinity. Such strategies are informed by studies on nitropyridine-piperazine antimicrobial agents and benzoylpiperidine anticancer derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.